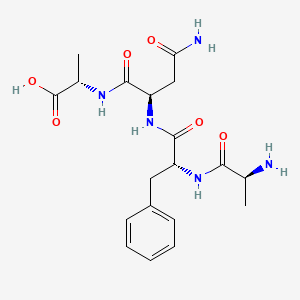
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine: is a synthetic peptide composed of four amino acids: L-alanine, D-phenylalanine, D-asparagine, and L-alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-asparagine and the final L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity of the final product.
化学反应分析
Types of Reactions
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of amide bonds can produce smaller peptide fragments.
科学研究应用
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be utilized in the development of novel biomaterials and nanotechnology applications.
作用机制
The mechanism of action of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the D-phenylalanine residue may enhance binding to certain hydrophobic pockets in proteins, while the D-asparagine residue can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
- L-Alanyl-L-phenylalanyl-L-asparaginyl-L-alanine
- D-Alanyl-D-phenylalanyl-D-asparaginyl-D-alanine
- L-Alanyl-D-phenylalanyl-L-asparaginyl-L-alanine
Uniqueness
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine is unique due to its specific sequence and the presence of both L- and D-amino acids. This combination can result in distinct structural and functional properties compared to peptides composed solely of L- or D-amino acids. The incorporation of D-amino acids can enhance the peptide’s stability against enzymatic degradation and alter its biological activity.
属性
CAS 编号 |
821776-00-5 |
|---|---|
分子式 |
C19H27N5O6 |
分子量 |
421.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N5O6/c1-10(20)16(26)23-13(8-12-6-4-3-5-7-12)18(28)24-14(9-15(21)25)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13+,14+/m0/s1 |
InChI 键 |
YJCFQVFNPZSDJE-CDGCEXEKSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
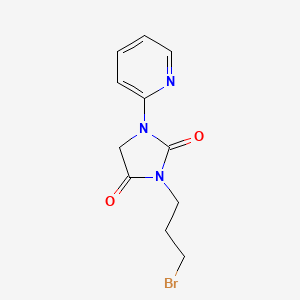
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
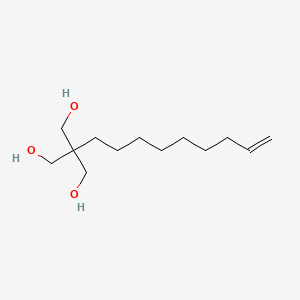
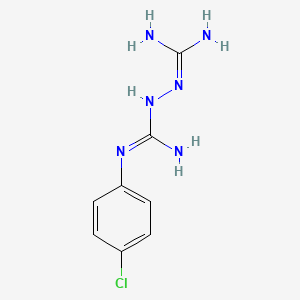


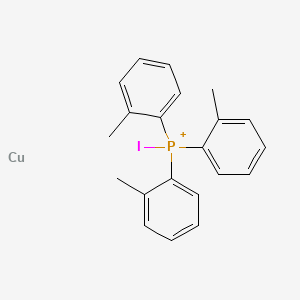
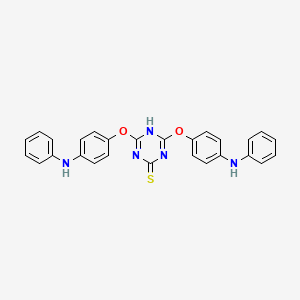
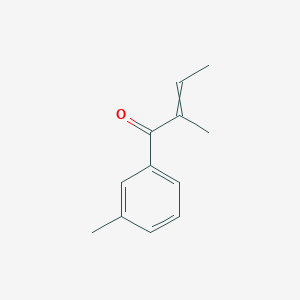
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
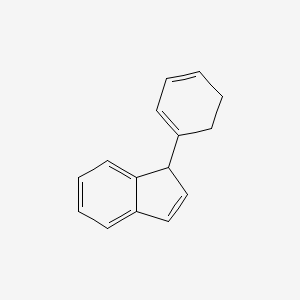
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
